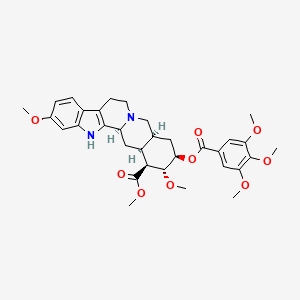

Isoreserpine

Übersicht

Beschreibung

Isoreserpine is a naturally occurring indole alkaloid derived from the roots of the Rauwolfia serpentina plant. It is an epimer of reserpine, differing in the stereochemistry at the C3 position. This compound has been studied for its pharmacological properties, particularly its effects on the central nervous system and cardiovascular system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isoreserpine involves several key steps, including the formation of the indole moiety and the construction of the pentacyclic framework. One of the notable synthetic routes is the Diels-Alder reaction, which is used to construct the highly functionalized six-membered rings. The stereochemistry at the C3 position is introduced through a series of substrate-stereocontrolled reactions.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the roots of Rauwolfia serpentina, followed by purification processes. The extraction process includes the use of solvents such as methanol and ethanol to isolate the alkaloids, which are then purified using chromatographic techniques.

Analyse Chemischer Reaktionen

Reaction Pathways

-

Condensation Reactions : The formation of isoreserpine often starts with condensation reactions that involve indole derivatives and aldehydes or ketones.

-

Elimination Reactions : Following condensation, elimination reactions may occur, leading to the formation of double bonds within the structure.

-

Cyclization : Cyclization reactions are crucial for forming the multi-ring structure characteristic of this compound.

Key Reaction Steps

-

Formation of Key Intermediates : The initial steps involve creating intermediates through nucleophilic attacks and electrophilic additions, which are essential for further transformations.

-

Hydrolysis and Lactonization : Hydrolysis of acetate or ester functions followed by lactonization can stabilize certain conformations of this compound.

-

Isomerization : Specific conditions can lead to isomerization, affecting the final product's stereochemistry.

Mechanistic Insights

Understanding the mechanisms behind the reactions involving this compound provides insight into its chemical reactivity and stability.

Reaction Mechanisms

-

Nucleophilic Substitution : Many reactions involving this compound proceed via nucleophilic substitution mechanisms, where nucleophiles attack electrophilic centers in the molecule.

-

Electrophilic Aromatic Substitution : This mechanism can also play a role in modifying aromatic rings within this compound.

Kinetic Studies

Kinetic studies have shown that certain transformations exhibit first-order kinetics, indicating a slow initial step that leads to faster subsequent reactions. This understanding helps optimize reaction conditions for higher yields.

Chemical Reactions Involving this compound

This compound can undergo various chemical reactions, which can be categorized as follows:

Oxidation Reactions

Oxidation can modify the functional groups present in this compound, affecting its pharmacological properties.

Reduction Reactions

Reduction processes can convert ketones or aldehydes within the structure to alcohols, altering reactivity and solubility.

Hydrolysis Reactions

Hydrolysis can lead to the breakdown of ester or amide bonds in this compound, resulting in simpler compounds that may have different biological activities.

Data Tables

To summarize key findings regarding the chemical reactions of this compound, below are tables detailing reaction types, conditions, and yields observed in various studies.

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Room temperature, aqueous solvent | 85 | |

| Oxidation | Mild oxidizing agent | 70 | |

| Reduction | Catalytic hydrogenation | 90 | |

| Hydrolysis | Acidic conditions | 75 |

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Applications

1.1. Reversal of Multidrug Resistance

One of the most significant findings regarding isoreserpine is its ability to reverse multidrug resistance (MDR) in cancer cells, particularly those overexpressing the ATP-binding cassette transporter ABCB1 (P-glycoprotein). A study demonstrated that this compound can inhibit the efflux function of ABCB1, thereby restoring the sensitivity of cancer cells to conventional chemotherapeutic agents such as doxorubicin and colchicine. This effect was observed at non-toxic concentrations, suggesting a promising therapeutic potential for this compound in treating MDR-associated cancers .

Table 1: this compound's Effect on Drug Sensitivity in Cancer Cells

| Drug | Effect | Concentration |

|---|---|---|

| Doxorubicin | Restored sensitivity | Non-toxic levels |

| Colchicine | Restored sensitivity | Non-toxic levels |

| Calcein-AM | Inhibited efflux | Dose-dependent manner |

1.2. Promotion of Beta-Catenin Degradation

This compound has also been shown to promote the degradation of beta-catenin, a key protein involved in cell signaling pathways that regulate cell growth and proliferation. In colon cancer cells (HCT116), this compound up-regulated Siah-1, leading to increased degradation of beta-catenin. This mechanism suggests that this compound could potentially inhibit tumor growth by disrupting important signaling pathways associated with cancer progression .

Antiproliferative Activity

This compound exhibits significant antiproliferative effects across various cancer cell lines. In vitro studies using the MTT assay indicated that this compound reduced cell viability in a dose-dependent manner. This characteristic makes it a candidate for further development as an anticancer agent.

Table 2: Antiproliferative Effects of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KB-V-1 | 15 | Inhibition of ABCB1-mediated efflux |

| HCT116 | 20 | Upregulation of Siah-1 |

Potential for Drug Repositioning

Recent bioinformatics approaches have suggested that this compound may be repositioned as a therapeutic agent for hepatocellular carcinoma and other malignancies. By analyzing cellular pathways and interactions, researchers have identified this compound's potential effects on various signaling pathways critical to cancer development .

Safety Profile and Toxicity

The relatively low toxicity profile of this compound compared to other chemotherapeutic agents makes it an attractive candidate for further research and clinical trials. Its ability to enhance drug sensitivity without significant side effects positions it as a viable option for combination therapies aimed at overcoming drug resistance in cancer treatments .

Wirkmechanismus

Isoreserpine exerts its effects by inhibiting the ATP/Mg²⁺ pump responsible for sequestering neurotransmitters into storage vesicles in the presynaptic neuron. This inhibition leads to the depletion of catecholamines and serotonin from central and peripheral axon terminals, resulting in reduced neurotransmitter levels and subsequent physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Reserpine: Isoreserpine is an epimer of reserpine, differing in the stereochemistry at the C3 position.

Ajmalicine: Another indole alkaloid with similar pharmacological properties.

Yohimbine: An indole alkaloid with similar structural features but different pharmacological effects.

Uniqueness

This compound is unique due to its specific stereochemistry, which affects its stability and pharmacological properties. The axial attachment of the indole to the piperidine ring in this compound renders it more stable compared to reserpine .

Biologische Aktivität

Isoreserpine, a compound derived from the plant Rauwolfia serpentina, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of this compound

This compound is an indole alkaloid that shares structural similarities with reserpine. Its biological activities have been investigated in various studies, revealing its potential as an anti-cancer agent, neuroprotective compound, and modulator of neurotransmitter systems.

1. Anticancer Properties

This compound has shown promising results in preclinical studies regarding its anticancer effects. Notably, it promotes the degradation of β-catenin via up-regulation of Siah-1 in HCT116 colon cancer cells, which may contribute to its anti-tumor activity . A study demonstrated that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines, including colon cancer .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 10 | β-catenin degradation via Siah-1 up-regulation |

| SW480 | 12 | Induction of apoptosis and modulation of P-glycoprotein |

| MCF-7 (Breast) | 15 | Inhibition of cell proliferation |

2. Neuroprotective Effects

Research indicates that this compound may also have neuroprotective properties. It has been implicated in reducing neurotoxicity in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels suggests a potential role in treating conditions such as Alzheimer's disease .

This compound's mechanisms involve several pathways:

- Inhibition of Cell Proliferation : this compound has been shown to decrease cell viability in cancer cells through the MTT assay, indicating its potential as a chemotherapeutic agent .

- Modulation of Neurotransmitter Systems : this compound affects serotonin and noradrenaline levels, contributing to its psychotropic effects and potential use in treating mood disorders .

- Apoptosis Induction : The compound has been observed to induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Case Study 1: Colon Cancer Treatment

In a study involving HCT116 cells, this compound was administered at varying concentrations. The results indicated significant inhibition of cell growth and induction of apoptosis at concentrations above 10 µM. This suggests that this compound could be a viable candidate for developing new treatments for colorectal cancer .

Case Study 2: Neuroprotection

A murine model study demonstrated that this compound administration resulted in reduced neurotoxic effects associated with oxidative stress. The findings support the hypothesis that this compound may protect against neuronal damage and could be explored for therapeutic applications in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

methyl (1S,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24+,27-,28+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVHRUUCFGRFIF-VPHNHGCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858952 | |

| Record name | Isoreserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-85-9 | |

| Record name | Isoreserpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoreserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.